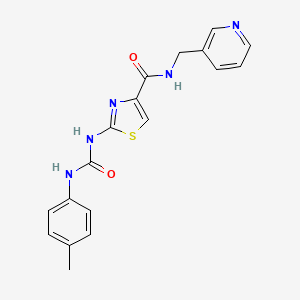![molecular formula C16H24Cl2N2 B2838324 4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane dihydrochloride CAS No. 2060060-43-5](/img/structure/B2838324.png)
4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane dihydrochloride” is a chemical compound with the CAS Number: 2060060-43-5 . It has a molecular weight of 315.29 . The IUPAC name for this compound is 2-benzyloctahydro-1H-4,7-(epiminomethano)isoindole dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2.2ClH/c1-2-4-12(5-3-1)9-18-10-14-13-6-7-16(17-8-13)15(14)11-18;;/h1-5,13-17H,6-11H2;2*1H . This code gives a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthetic Pathways and Halogenation Reactions : Studies have explored synthetic pathways and halogenation reactions of fused ring compounds, demonstrating methodologies for creating complex tricyclic structures. For instance, the bromination and chlorination of dimethylbicyclo[6.3.0]undecane-2,6-dione have been investigated, revealing insights into the stereochemistry of halogenated products (Umehara et al., 1977).
- Novel Bis-Triazenes Synthesis : The reaction of diazonium salts with a mixture of ethylenediamine and formaldehyde has led to the formation of novel bis-triazenes, showcasing the flexibility of cyclic aminals in synthetic chemistry (Peori et al., 1998).
Chemical Transformations and Reactivity
- Cycloaddition Reactions : The nonconcerted cycloaddition of 2H-azirines to acylketenes offers a route to N-bridgehead heterocycles, highlighting the reactivity of cyclic compounds towards the formation of novel heterocyclic structures (Khlebnikov et al., 2011).
- Photolysis and Medium-Dependent Reactions : The photolytic decomposition of cyclic compounds in different media has been studied, showing diverse outcomes based on the solvent environment, contributing to the understanding of photochemical reactions in synthetic chemistry (Mlinarić-Majerski et al., 2000).
Coordination Chemistry and Complex Formation
- Coordination to Platinum(II) : The first example of the coordination of a tricyclic hydrophosphorane to platinum(II) has been reported, including an X-ray crystal structure analysis, indicating the potential for such cyclic systems in forming complex metal-organic structures (Mikhel et al., 2003).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Propiedades
IUPAC Name |
4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.2ClH/c1-2-4-12(5-3-1)9-18-10-14-13-6-7-16(17-8-13)15(14)11-18;;/h1-5,13-17H,6-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZXHCCDOBFAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CN(CC3C1CN2)CC4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2838245.png)
![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)


![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)
![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2838254.png)
![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)

![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)